4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid: is a chemical compound with the following structure:
C14H16BNO2
It belongs to the class of boronic acids and features a biphenyl core with a carboxylic acid group and a dimethylamino substituent. This compound has applications in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 4-bromobiphenyl with dimethylamine followed by boronation using a boron source (e.g., boronic acid or boron trifluoride diethyl etherate).
- Alternatively, 4-bromobiphenyl can be directly coupled with dimethylamine borane complex.
- The resulting boronic acid can be isolated and purified.
- The reactions typically occur under an inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Catalysts such as palladium complexes (PdCl₂(PPh₃)₂) facilitate the coupling reactions.
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: Reduction of the boronic acid yields the corresponding alcohol.
Substitution: The boron atom can be replaced by other functional groups (e.g., halides, alkyl groups).
Suzuki-Miyaura Coupling: Uses a palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Buchwald-Hartwig Amination: Involves a palladium catalyst and an amine.
Hydroboration: Dimethylamine borane complex as the boron source.
- The major products depend on the specific reaction and conditions.
- Examples include substituted biphenyl derivatives, phenols, and alcohols.
Scientific Research Applications
Chemistry: Used in cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Can serve as fluorescent probes or ligands for biological studies.
Medicine: Investigated for potential drug development.
Industry: Applied in materials science and catalysis.
Mechanism of Action
- The compound’s mechanism of action varies based on its specific application.
- It may interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the specific features that set 4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid apart from these compounds.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
KOXRFVAXGRMERH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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